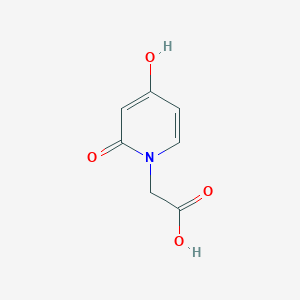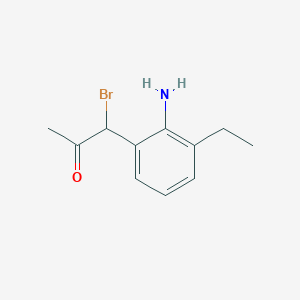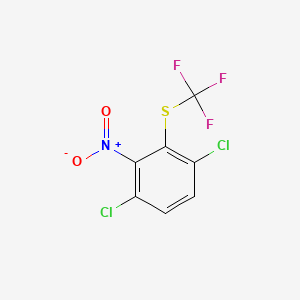
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Formation of the Succinic Acid Derivative: The succinic acid derivative is synthesized through esterification reactions, followed by selective hydrolysis to obtain the desired diester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine: A related compound with similar structural features but lacking the succinic acid derivative.
(2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid: Another related compound that shares the succinic acid moiety but differs in the piperidine ring structure.
Uniqueness
The uniqueness of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid lies in its combined structural features, which confer distinct chemical properties and potential applications. Its stereochemistry and functional groups make it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C34H40N2O8 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC名 |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;12-,14+/m00/s1 |
InChIキー |
KSSMVGPZPYBDAC-CUSSGPOMSA-N |
異性体SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
正規SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



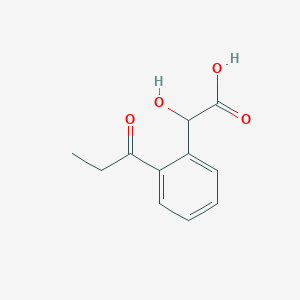
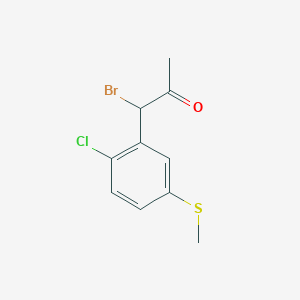



![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)


